
Dexchlorpheniramine
Übersicht
Beschreibung
Dextrochlorpheniramin ist ein Antihistaminikum mit anticholinergen Eigenschaften, das zur Behandlung allergischer Erkrankungen wie Heuschnupfen oder Urtikaria eingesetzt wird. Es ist das pharmakologisch aktive Dextrorotator-Isomer von Chlorpheniramin . Dextrochlorpheniramin kam 1959 zur medizinischen Anwendung und wurde 1962 patentiert .
Vorbereitungsmethoden
Dextrochlorpheniramin kann durch einen mehrstufigen Reaktionsprozess synthetisiert werden. Eine der Syntheserouten beinhaltet die Verwendung von Di-μ-chloro-bis[bis(cyclo-octen)rhodium], ®- (+)- (4,4’-bi-1,3-benzodioxol)-5,5’-diylbis(di(3,5-dimethylphenyl)phosphin) und Kaliumhydroxid in Tetrahydrofuran und Wasser unter einer inerten Atmosphäre . Industrielle Produktionsverfahren umfassen häufig die Herstellung von Dextrochlorpheniraminmaleat, das durch Einstellung des pH-Werts mit Natriumhydroxid und Abkühlen erreicht wird .
Chemische Reaktionsanalyse
Dextrochlorpheniramin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Chloratoms, können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Dextrochlorpheniramin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Entwicklung und Validierung spektrophotometrischer und chromatographischer Methoden verwendet
Industrie: Es wird zur Formulierung verschiedener pharmazeutischer Produkte zur Behandlung von Allergien verwendet.
Wirkmechanismus
Dextrochlorpheniramin übt seine Wirkungen aus, indem es mit Histamin um H1-Rezeptorstellen auf Effektorzellen im Magen-Darm-Trakt, in den Blutgefäßen und im Atmungstrakt konkurriert . Dieser Wettbewerb verhindert, dass Histamin an seine Rezeptoren bindet, wodurch die Symptome allergischer Reaktionen wie Juckreiz, Vasodilatation und Bronchokonstriktion reduziert werden .
Analyse Chemischer Reaktionen
Dexchlorpheniramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the chlorine atom, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Dexchlorpheniramine maleate acts as an antagonist of the H1 histamine receptors, effectively blocking the actions of endogenous histamine. This action mitigates symptoms associated with allergic reactions, such as bronchoconstriction, vasodilation, and increased capillary permeability. The pharmacokinetics of this compound indicate a half-life of approximately 20-30 hours, with oral bioavailability reported at around 40.5% in animal studies .
Therapeutic Applications
1. Allergic Rhinitis and Conjunctivitis
- This compound is widely prescribed for both seasonal and perennial allergic rhinitis. It alleviates symptoms such as sneezing, itching, and nasal congestion .
- It is also effective in treating allergic conjunctivitis caused by inhalant allergens or food .
2. Urticaria and Angioedema
- The compound is utilized in managing mild uncomplicated allergic skin manifestations like urticaria and angioedema. It helps control symptoms associated with these conditions .
3. Common Cold Relief
- This compound is often included in combination therapies for symptomatic relief of the common cold, addressing symptoms like runny nose and sneezing .
4. Adverse Reactions Management
- The drug can ameliorate allergic reactions to blood or plasma transfusions and is used in cases of dermographism .
Research Findings
Recent studies have investigated this compound's safety profile and its effects on human cells:
Cytotoxicity and Genotoxicity Studies
- A study assessing the cytotoxicity of this compound on peripheral blood mononuclear cells (PBMCs) found no significant adverse effects on cell viability or lymphocyte populations at various concentrations . This indicates a favorable safety profile for therapeutic use.
Case Studies on Hypersensitivity
- A case report documented hypersensitivity reactions to this compound in a patient with a history of urticaria, highlighting the need for careful monitoring when administering this medication .
Comparative Efficacy
A comparative analysis of this compound with other antihistamines has shown that while it may cause mild sedation initially, tolerance develops with prolonged use. For instance, studies have indicated that repeated doses can lead to diminished sedative effects over time .
Wirkmechanismus
Dexchlorpheniramine exerts its effects by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This competition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as pruritis, vasodilatation, and bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
Dextrochlorpheniramin ist anderen Antihistaminika der ersten Generation wie Chlorpheniramin und Dexbrompheniramin ähnlich. Es ist das S-Enantiomer von Chlorpheniramin, wodurch es pharmakologisch aktiver und potenter ist . Im Vergleich zu Chlorpheniramin hat Dextrochlorpheniramin eine höhere Affinität zu Histaminrezeptoren und ist etwa doppelt so aktiv .
Ähnliche Verbindungen
- Chlorpheniramin
- Dexbrompheniramin
- Brompheniramin
Die Einzigartigkeit von Dextrochlorpheniramin liegt in seiner höheren Potenz und Wirksamkeit bei der Behandlung allergischer Erkrankungen im Vergleich zu seinem racemischen Gemisch und anderen ähnlichen Verbindungen .
Biologische Aktivität
Dexchlorpheniramine is a first-generation antihistamine primarily used to treat allergic conditions. As the d-isomer of chlorpheniramine, it exhibits enhanced antihistaminic activity and is recognized for its ability to competitively block H1 receptors. This article delves into the biological activity of this compound, highlighting its pharmacological properties, cytotoxicity studies, case reports, and comparative efficacy data.
Pharmacological Properties
This compound's mechanism of action involves the competitive antagonism of histamine at H1-receptor sites, which prevents the physiological effects of histamine such as bronchoconstriction and vasodilation. This compound has shown:
- High Antihistaminic Activity : It is approximately twice as potent as chlorpheniramine in blocking H1 receptors.
- Moderate Anticholinergic Effects : While it can induce anticholinergic side effects, these are generally less pronounced compared to other first-generation antihistamines.
- Minimal Sedative Effects : Although it can cause sedation, this effect is significantly lower than that observed with many other antihistamines .
Cytotoxicity and Genotoxicity Studies
Recent studies have evaluated the cytotoxic and genotoxic potential of this compound in vitro. A comprehensive study assessed its effects on human peripheral blood mononuclear cells (PBMCs) at various concentrations (0.5 to 50 ng/mL). Key findings include:
- Cell Viability : this compound did not significantly affect cell viability across tested concentrations, maintaining approximately 98% viability in PBMC cultures .
- Lymphocyte Subpopulations : There was a notable reduction in CD3+ and CD4+ lymphocyte populations at higher concentrations (50 ng/mL), indicating potential lymphotoxicity under specific conditions .
- Mutagenicity Assessment : No numerical or structural chromosomal alterations were observed, suggesting that this compound does not pose a mutagenic risk at therapeutic concentrations .
Case Studies
A notable case report highlighted hypersensitivity reactions associated with chlorpheniramine (and by extension, this compound). A 45-year-old female patient experienced urticaria after taking cold medications containing chlorpheniramine. Provocation tests confirmed hypersensitivity to chlorpheniramine but not to other common allergens. This emphasizes the need for caution when prescribing this compound to patients with known sensitivities .
Comparative Efficacy
A comparative study evaluated the efficacy of this compound against terfenadine in managing hay fever symptoms. The results indicated that this compound was significantly more effective in controlling symptoms than terfenadine at equivalent doses. This finding reinforces its clinical utility as an effective treatment for allergic rhinitis .
Summary of Research Findings
Study Aspect | Findings |
---|---|
Antihistaminic Activity | This compound is twice as potent as chlorpheniramine in blocking H1 receptors. |
Cytotoxicity | Maintained ~98% cell viability; lymphotoxicity observed at high concentrations. |
Genotoxicity | No mutagenic risk; no chromosomal alterations detected. |
Clinical Efficacy | More effective than terfenadine for hay fever symptom control. |
Hypersensitivity Case Study | Documented case of hypersensitivity requiring avoidance of chlorpheniramine. |
Eigenschaften
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |
Record name | Dexchlorpheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50180225 | |
Record name | Dexchlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C @ 1.0 mm Hg /Racemate/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
25523-97-1 | |
Record name | (+)-Chlorpheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexchlorpheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexchlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexchlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexchlorpheniramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexchlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dexchlorpheniramine?
A1: this compound maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].
Q2: How does this compound impact allergic reactions?
A2: By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].
Q3: What is the molecular formula and weight of this compound maleate?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound maleate.
Q4: Is there spectroscopic data available for this compound in these research articles?
A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for this compound [, , , ].
Q5: What is known about the stability of this compound under various conditions?
A5: One study explored the stability of this compound maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].
Q6: Are there specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?
A6: Research indicates that formulating this compound maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].
Q7: What are the pharmacokinetic parameters of this compound?
A7: A study examining the pharmacokinetics of this compound maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].
Q8: What are the known adverse effects associated with this compound?
A8: A common adverse effect associated with this compound is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].
Q9: Are there any reported cases of hypersensitivity reactions to this compound?
A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of this compound, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and this compound, although further investigation is needed to confirm this interaction [].
Q10: Which analytical techniques have been employed to quantify this compound in biological samples?
A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify this compound in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.
Q11: Are there any validated analytical methods for analyzing this compound in pharmaceutical formulations?
A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, this compound maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].
Q12: Does this compound interact with alcohol?
A12: Combining this compound with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.